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molecular formula C6H5BrO2 B024756 5-Bromobenzene-1,3-diol CAS No. 106120-04-1

5-Bromobenzene-1,3-diol

Cat. No. B024756
M. Wt: 189.01 g/mol
InChI Key: HYHHGFFTWSYNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088936B2

Procedure details

A similar procedure as described in Example 43, step 2 was used, starting from 5-bromo-benzene-1,3-diol (9.2 g, 48.67 mmol), iodoethane (8.13 g, 51.1 mmol), and lithium hydride (720 mg, 97.34 mmol) to afford 3-bromo-5-ethoxy-phenol (3.38 g, 32%) as a light yellow oil: ES(+)-HRMS m/e calcd for C8H9BrO2 (M+Na)+ 217. found 217.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
8.13 g
Type
reactant
Reaction Step Two
Quantity
720 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.I[CH2:11][CH3:12].[H-].[Li+]>>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([O:9][CH2:11][CH3:12])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)O)O
Step Two
Name
Quantity
8.13 g
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
720 mg
Type
reactant
Smiles
[H-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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